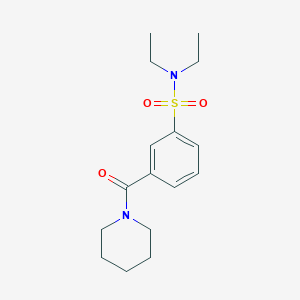
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research fields.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurobiology, N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In cardiovascular research, N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a key role in cellular redox homeostasis. N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress. N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the growth and metastasis of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has also been shown to exhibit low toxicity in animal models, making it a safer alternative to other thiourea derivatives. However, N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has some limitations for use in lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions, which may limit its bioavailability. In addition, N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has a short half-life in vivo, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Another area of interest is the identification of the molecular targets of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the efficacy of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea in various disease models and to explore its potential applications in clinical settings.
Conclusion
In conclusion, N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea exhibits a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea and to explore its potential applications in clinical settings.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 4-methoxyphenyl isothiocyanate with 2-phenylethylamine in the presence of a base. The reaction proceeds via the formation of an intermediate isothiouronium salt, which undergoes rearrangement to form N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea. The yield of N-(4-methoxyphenyl)-N'-(2-phenylethyl)thiourea can be improved by optimizing the reaction conditions, such as the choice of base, solvent, and temperature.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-9-7-14(8-10-15)18-16(20)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXGLDJTMUNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-phenylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)

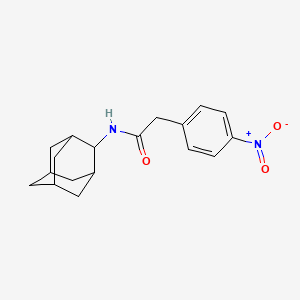
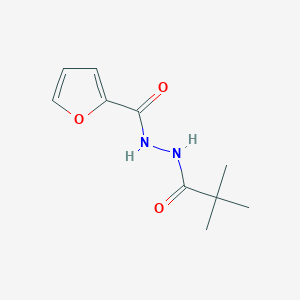
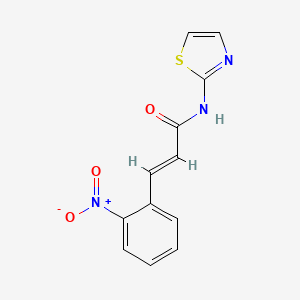
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)
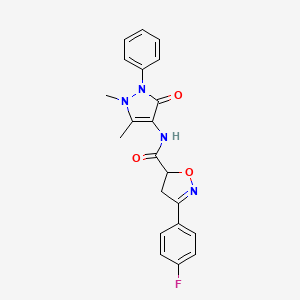
![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)

